molecular formula C25H16ClF2N5O3 B2558718 N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1112426-76-2

N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

Número de catálogo B2558718
Número CAS: 1112426-76-2
Peso molecular: 507.88
Clave InChI: BCHDBTLGDSETHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in FGFRs have been associated with the development of various cancers, making them attractive targets for cancer therapy.

Mecanismo De Acción

N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide selectively inhibits FGFR tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of FGFR signaling also leads to the induction of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide has been shown to inhibit the proliferation and survival of cancer cells that overexpress FGFRs. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. In addition, N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anti-cancer drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide in lab experiments is its selectivity for FGFRs. This allows researchers to specifically target FGFR signaling pathways without affecting other cellular processes. However, one limitation of N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide is its potential toxicity to normal cells that express FGFRs. This can lead to off-target effects and limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the development and application of N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide. One direction is the identification of predictive biomarkers that can identify patients who are most likely to benefit from N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide therapy. Another direction is the development of combination therapies that target multiple signaling pathways to improve the efficacy of N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide. Additionally, the development of more potent and selective FGFR inhibitors may further improve the therapeutic potential of this class of drugs.

Métodos De Síntesis

The synthesis of N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide involves several steps, including the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde to form 4-(4-fluorophenyl)-2,4-difluoroaniline. The intermediate compound is then reacted with 4-chloro-3-nitrobenzoic acid to form the nitrobenzoic acid derivative. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 2-(4-fluorophenyl)-4-methyl-5-(4-pyridinyl)-1H-imidazole-3-carboxamide to form N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide.

Aplicaciones Científicas De Investigación

N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and gastric cancer. In vitro studies have shown that N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide inhibits the proliferation of cancer cells that overexpress FGFRs. In vivo studies have demonstrated that N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide inhibits tumor growth and angiogenesis in xenograft models of cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide in cancer patients. A phase I trial showed that N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide was well-tolerated and had promising anti-tumor activity in patients with advanced solid tumors that had FGFR aberrations.

Propiedades

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF2N5O3/c1-13-2-8-17-22(35)18(25-31-23(32-36-25)14-3-5-15(26)6-4-14)11-33(24(17)29-13)12-21(34)30-20-10-16(27)7-9-19(20)28/h2-11H,12H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHDBTLGDSETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,5-difluorophenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.